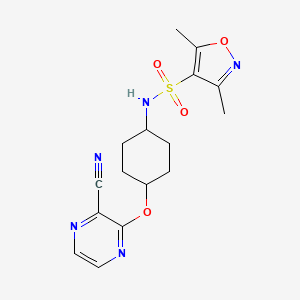
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H19N5O4S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound incorporates a cyclohexyl group, a pyrazine ring, and an isoxazole moiety, which contribute to its distinct chemical properties and suggest various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H23N5O3S, with a molecular weight of approximately 397.49 g/mol. The structural features include:
- Cyclohexyl Group : Provides hydrophobic characteristics.
- Pyrazine Ring : May participate in π-stacking interactions, influencing biological activity.
- Isoxazole Moiety : Known for its role in medicinal chemistry, particularly in anti-inflammatory and antibacterial agents.
- Sulfonamide Group : Imparts significant biological activity, particularly in antibacterial properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C19H23N5O3S |
| Molecular Weight | 397.49 g/mol |
| Functional Groups | Cyclohexyl, Pyrazine, Isoxazole, Sulfonamide |
Antimicrobial Properties
Sulfonamides are known for their antibacterial properties. The incorporation of the sulfonamide group in this compound suggests potential efficacy against both Gram-positive and Gram-negative bacteria. Research indicates that sulfonamides inhibit bacterial growth by interfering with folate synthesis through competitive inhibition of dihydropteroate synthase.
Anti-inflammatory Activity
Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial in the development of non-steroidal anti-inflammatory drugs (NSAIDs). A study on related compounds demonstrated that certain sulfonamide derivatives exhibited significant COX-2 inhibition in vitro and in vivo .
The mechanism of action for this compound likely involves interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : The unique structure may allow binding to specific receptors or proteins involved in inflammation or infection processes.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds within the same class. For instance:
- A study on sulfonamide-containing pyrazole derivatives highlighted their effectiveness as selective COX-2 inhibitors .
- Another investigation into isoxazole derivatives revealed their potential as novel antibacterial agents due to their ability to disrupt bacterial folate metabolism .
Table 2: Summary of Biological Activities
| Activity Type | Evidence/Findings |
|---|---|
| Antibacterial | Inhibition of bacterial growth via folate synthesis interference. |
| Anti-inflammatory | Significant COX-2 inhibition demonstrated in related compounds. |
Eigenschaften
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-10-15(11(2)25-20-10)26(22,23)21-12-3-5-13(6-4-12)24-16-14(9-17)18-7-8-19-16/h7-8,12-13,21H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAAKYHDCRXLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













